beta-Amyloid Peptide (1-42) (human)
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Overview
Description
The compound with the molecular formula C203H311N55O60S Amyloid β Peptide (1-42), human . This peptide is a major component of amyloid plaques, which accumulate in the neurons of Alzheimer’s disease brains . It consists of 42 amino acids and has a molecular weight of approximately 4514.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amyloid β Peptide (1-42) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like Fmoc (9-fluorenylmethoxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for coupling reactions .
Industrial Production Methods: Industrial production of Amyloid β Peptide (1-42) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable, dry product .
Chemical Reactions Analysis
Types of Reactions: Amyloid β Peptide (1-42) undergoes various chemical reactions, including:
Aggregation: The peptide can aggregate to form amyloid fibrils, a hallmark of Alzheimer’s disease.
Oxidation: Methionine residues in the peptide can be oxidized, affecting its aggregation properties.
Common Reagents and Conditions:
Aggregation: Conditions such as pH, temperature, and the presence of metal ions can influence the aggregation of Amyloid β Peptide (1-42).
Oxidation: Oxidizing agents like hydrogen peroxide can be used to study the oxidation of methionine residues.
Major Products Formed:
Amyloid Fibrils: Aggregation of the peptide leads to the formation of amyloid fibrils.
Oxidized Peptide: Oxidation results in modified peptide with oxidized methionine residues.
Scientific Research Applications
Amyloid β Peptide (1-42) is extensively used in scientific research, particularly in the study of Alzheimer’s disease. Its applications include:
Neuroscience: Investigating the role of amyloid plaques in neurodegeneration and cognitive decline.
Drug Development: Screening potential therapeutic agents that can inhibit peptide aggregation or promote its clearance.
Biomarker Research: Developing diagnostic tools for early detection of Alzheimer’s disease.
Cell Biology: Studying the effects of amyloid peptides on cellular processes such as apoptosis and autophagy.
Mechanism of Action
Amyloid β Peptide (1-42) exerts its effects primarily through the formation of amyloid plaques in the brain. These plaques disrupt cellular function and contribute to neurodegeneration. The peptide interacts with various molecular targets and pathways, including:
CD36/PINK1/Parkin Pathway: Induces mitophagy-dependent ferroptosis, leading to blood-brain barrier disruption.
Neuroinflammation: Activates microglia and astrocytes, resulting in chronic inflammation.
Synaptic Dysfunction: Interferes with synaptic signaling, contributing to cognitive deficits.
Comparison with Similar Compounds
Amyloid β Peptide (1-40): Another form of amyloid peptide, more abundant in cerebrovascular amyloid deposits.
Amyloid β Peptide (1-43): Similar to Amyloid β Peptide (1-42) but with an additional amino acid.
Uniqueness: Amyloid β Peptide (1-42) is unique due to its strong association with senile plaque amyloids in Alzheimer’s disease brains. It is more prone to aggregation compared to Amyloid β Peptide (1-40), making it a critical target for Alzheimer’s research .
Biological Activity
Beta-Amyloid Peptide (1-42) (Aβ(1-42)) is a critical component in the pathophysiology of Alzheimer's disease (AD). This peptide is primarily derived from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase. Aβ(1-42) is particularly notable for its neurotoxic properties and its propensity to aggregate, forming plaques that are characteristic of AD.
Structure and Properties
Aβ(1-42) consists of 42 amino acids, making it more hydrophobic and fibrillogenic compared to its shorter counterpart, Aβ(1-40). The increased hydrophobicity of Aβ(1-42) facilitates its aggregation into oligomers and fibrils, which are believed to contribute to neuronal toxicity. Studies have shown that Aβ(1-42) is the predominant form found in amyloid plaques in the brains of AD patients, with a significant increase in its levels correlating with disease severity .
Aβ(1-42) exerts its biological activity through several mechanisms:
- Neurotoxicity : Aβ(1-42) can induce oxidative stress in neurons, leading to cell death. It has been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax, promoting apoptosis .
- Synaptic Dysfunction : The peptide interferes with synaptic transmission and plasticity, contributing to cognitive decline. Soluble oligomers of Aβ(1-42), rather than insoluble fibrils, are thought to be the most toxic forms that disrupt synaptic function .
- Inflammatory Response : Aβ accumulation triggers an inflammatory response mediated by microglia, which can further exacerbate neuronal damage .
Clinical Implications
The levels of Aβ(1-42) in cerebrospinal fluid (CSF) have been extensively studied as a biomarker for AD. Research indicates that AD patients exhibit significantly lower levels of CSF-Aβ(1-42) compared to healthy controls. For instance, a study found mean CSF levels of Aβ(1-42) at 709 pg/mL in AD patients versus 1678 pg/mL in controls . This decrease is correlated with disease progression and severity.
Case Studies
Several studies have highlighted the role of Aβ(1-42) in AD:
- Diagnostic Biomarker Study : In a prospective cohort study involving patients with memory disturbances, low levels of CSF-Aβ(1-42) were consistently observed in individuals diagnosed with AD. The study utilized enzyme-linked immunosorbent assays (ELISAs) for precise measurement, confirming the peptide's potential as a diagnostic marker .
- Oxidative Stress Induction : Another investigation demonstrated that exposure to Aβ(1-42) led to increased oxidative stress markers in neuronal cultures. This was linked to mitochondrial dysfunction and cell death, underscoring the peptide's neurotoxic effects .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of Aβ(1-42):
Properties
Molecular Formula |
C203H311N55O60S |
---|---|
Molecular Weight |
4514 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C203H311N55O60S/c1-28-106(20)164(195(310)220-91-149(267)228-130(71-98(4)5)181(296)238-129(66-70-319-27)179(294)251-158(100(8)9)193(308)218-87-146(264)215-88-151(269)250-160(102(12)13)198(313)255-163(105(18)19)199(314)258-165(107(21)29-2)200(315)227-112(26)202(317)318)257-201(316)166(108(22)30-3)256-169(284)109(23)224-147(265)89-216-171(286)122(51-40-42-67-204)233-188(303)139(81-145(208)263)244-192(307)143(94-260)230-150(268)92-219-194(309)159(101(10)11)252-191(306)141(83-157(280)281)245-177(292)127(60-64-153(272)273)232-168(283)111(25)226-180(295)133(73-113-45-34-31-35-46-113)241-184(299)135(75-115-49-38-33-39-50-115)247-196(311)162(104(16)17)254-190(305)131(72-99(6)7)239-173(288)123(52-41-43-68-205)234-175(290)125(58-62-144(207)262)236-185(300)136(77-117-84-211-95-221-117)243-187(302)138(79-119-86-213-97-223-119)248-197(312)161(103(14)15)253-178(293)128(61-65-154(274)275)237-182(297)132(76-116-54-56-120(261)57-55-116)229-148(266)90-217-172(287)142(93-259)249-189(304)140(82-156(278)279)246-186(301)137(78-118-85-212-96-222-118)242-174(289)124(53-44-69-214-203(209)210)235-183(298)134(74-114-47-36-32-37-48-114)240-176(291)126(59-63-152(270)271)231-167(282)110(24)225-170(285)121(206)80-155(276)277/h31-39,45-50,54-57,84-86,95-112,117-119,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,215,264)(H,216,286)(H,217,287)(H,218,308)(H,219,309)(H,220,310)(H,224,265)(H,225,285)(H,226,295)(H,227,315)(H,228,267)(H,229,266)(H,230,268)(H,231,282)(H,232,283)(H,233,303)(H,234,290)(H,235,298)(H,236,300)(H,237,297)(H,238,296)(H,239,288)(H,240,291)(H,241,299)(H,242,289)(H,243,302)(H,244,307)(H,245,292)(H,246,301)(H,247,311)(H,248,312)(H,249,304)(H,250,269)(H,251,294)(H,252,306)(H,253,293)(H,254,305)(H,255,313)(H,256,284)(H,257,316)(H,258,314)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106-,107-,108-,109-,110-,111-,112-,117?,118?,119?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,158-,159-,160-,161-,162-,163-,164-,165-,166-/m0/s1 |
InChI Key |
XPESWQNHKICWDY-QYFPAAMGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6C=NC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC4C=NC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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